tert-butyl N-(1-acetylcyclopropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-acetylcyclopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)10(5-6-10)11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIPOIJQGKXCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-acetylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-acetylcyclopropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Carbamate Group Reactivity
The tert-butyl carbamate (Boc) group is cleaved under acidic or thermal conditions:
- Acidic Cleavage : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free amine .
- Thermal Stability : Decomposes above 120°C, releasing isocyanates and CO₂ .
| Reaction | Conditions | Products | Notes |
|---|---|---|---|
| Acidic deprotection | 4M HCl/dioxane, 2h | 1-Acetylcyclopropylamine | |
| Thermal decomposition | >120°C | Isocyanate intermediates |
Cyclopropane Ring Reactivity
The acetylcyclopropyl group participates in ring-opening reactions:
- Acid-Catalyzed Ring Opening : Protonation of the cyclopropane ring leads to cleavage, forming allylic acetates .
- Nucleophilic Attack : Reacts with Grignard reagents or organocuprates at the acetyl carbonyl, destabilizing the cyclopropane .
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Acid-mediated | H₂SO₄, H₂O | Acetylated open-chain alkene | |
| Organometallic | RMgX | Substituted cyclopropane derivatives |
Transcarbamoylation Reactions
In superbase ionic liquids (SB-ILs), the carbamate group undergoes transcarbamoylation with alcohols or amines:
- Conditions : [mTBNH][OAc] SB-IL at 80–100°C, 20h .
- Outcome : Transfer of the carbamate group to cellulose or other nucleophiles, achieving degrees of substitution (DS) up to 0.22 .
| Nucleophile | Temperature (°C) | DS | Reference |
|---|---|---|---|
| Cellulose (OH groups) | 80 | 0.18 | |
| Aliphatic amines | 100 | 0.14 |
Palladium-Catalyzed Cross-Coupling
The Boc group facilitates coupling reactions:
- Suzuki-Miyaura : Aryl halides react with the carbamate in the presence of Pd(PPh₃)₄ and Cs₂CO₃ .
- Buchwald-Hartwig Amination : Forms N-Boc-protected anilines .
| Reaction | Catalysts | Substrates | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl bromides | 75–85% | |
| Amination | Pd₂(dba)₃ | Aryl chlorides | 70% |
Hydrolysis and Stability
- Acetyl Hydrolysis : Basic conditions (NaOH, H₂O/THF) hydrolyze the acetyl group to a carboxylic acid .
- Stability in SB-ILs : Stable in [mTBNH][OAc] at 80°C for 24h but degrades at higher temperatures .
| Condition | Result | Reference |
|---|---|---|
| 1M NaOH, 60°C | Cyclopropane-1-carboxylic acid | |
| 120°C in SB-IL | Partial decomposition |
Key Mechanistic Insights
Scientific Research Applications
Structural Characteristics
The compound features a complex structure comprising a thiazole moiety, a chromenyl group, and a benzo[d]thiazole component. This unique combination contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 395.39 g/mol.
Antitumor Activity
Thiazole derivatives, including N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide, have demonstrated significant antitumor properties. Research indicates that modifications in the thiazole structure can enhance cytotoxic effects against various cancer cell lines. For example, studies have shown that certain thiazole derivatives exhibit IC50 values in the low micromolar range against Bcl-2 expressing cells, suggesting that structural adjustments can improve efficacy .
Case Study:
A study evaluated several thiazole derivatives similar to this compound against different cancer cell lines. Results indicated that specific substitutions at the 4-position of the phenyl ring significantly increased cytotoxicity, with some compounds achieving IC50 values below 1 µg/mL .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, effective against pathogens such as Staphylococcus aureus. The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial potency .
Case Study:
In one investigation, new substituted phenylthiazol derivatives were synthesized and tested for antibacterial activity. The results showed that several compounds exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin .
Apoptosis Induction
Many thiazole compounds are known to trigger apoptotic pathways in cancer cells by modulating proteins involved in cell death, such as Bcl-2 family proteins .
Enzyme Inhibition
The compound may inhibit critical enzymes involved in metabolic pathways of both pathogens and cancer cells, disrupting their growth and proliferation .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives. Key findings from SAR studies include:
| Structural Feature | Activity Description |
|---|---|
| Thiazole ring | Essential for cytotoxicity and enzyme inhibition |
| Electron-donating groups | Enhance antimicrobial activity |
| Substituents on phenyl rings | Affect binding affinity to target proteins |
Mechanism of Action
The mechanism of action of tert-butyl N-(1-acetylcyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. It acts as a carbamate ester, which can be hydrolyzed to release the active compound. The molecular targets and pathways involved depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with tert-butyl N-(1-acetylcyclopropyl)carbamate, such as cyclopropane/cycloalkane rings, carbamate protections, or functional group variations. Key differences in substituents, stereochemistry, and molecular properties influence their reactivity and applications.
Cyclopropane-Based Carbamates with Varied Substituents
Cycloalkane and Bicyclic Carbamates
Functional Group Variations
Structural and Functional Implications
- Lipophilicity: The acetyl group in the target compound increases lipophilicity compared to hydroxyl- or amino-substituted analogs, favoring membrane permeability in drug candidates .
- Stability : The tert-butyl carbamate group in all compounds resists enzymatic and acidic hydrolysis, ensuring stability during synthetic steps .
- Reactivity: Methoxyacetyl () and cyano () substituents introduce sites for nucleophilic or electrophilic reactions. Aminoethyl () and hydroxymethyl () groups enable conjugation or salt formation, broadening utility in bioconjugation.
- Stereochemical Complexity : Cyclopentyl derivatives (e.g., ) with defined stereochemistry are prioritized in asymmetric synthesis, whereas cyclopropane analogs often lack stereochemical constraints.
Biological Activity
Introduction
Tert-butyl N-(1-acetylcyclopropyl)carbamate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅N₁O₃
- CAS Number : 1159733-73-9
The compound features a tert-butyl group attached to a carbamate functional group, which is further linked to an acetylcyclopropyl moiety. This unique structure may contribute to its biological activity.
Research indicates that carbamate derivatives can exhibit various biological activities, including:
- Inhibition of Enzymes : Compounds similar to this compound have shown potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Some studies suggest that carbamates can reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage .
1. Neuroprotective Effects
Recent studies have investigated the neuroprotective effects of similar carbamate compounds in models of neurodegeneration. For instance, one study demonstrated that a related compound exhibited a moderate protective effect against amyloid beta-induced toxicity in astrocytes, reducing levels of pro-inflammatory cytokines such as TNF-α .
2. Anti-inflammatory Properties
The anti-inflammatory activity of carbamate derivatives has also been noted. In vitro studies have shown that these compounds can modulate inflammatory pathways, potentially through the inhibition of cytokine production in response to stimuli like amyloid beta aggregates .
3. Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for tert-butyl N-(1-acetylcyclopropyl)carbamate, and what reaction conditions optimize yield?
The compound is typically synthesized via carbamate formation using tert-butyl dicarbonate (Boc₂O) and a cyclopropylamine derivative. Key steps include:
- Amine Activation : React 1-acetylcyclopropylamine with Boc₂O in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C .
- Base Selection : Triethylamine or sodium hydride is used to neutralize HCl generated during the reaction, improving yield .
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
Table 1: Comparative Synthesis Conditions
| Amine Derivative | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Acetylcyclopropylamine | DCM | Et₃N | 85 | |
| Cyclopropylamine-HCl | THF | NaH | 78 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 1.8–2.0 ppm (cyclopropyl protons), and δ 2.1 ppm (acetyl methyl) confirm structure .
- ¹³C NMR : Signals at ~80 ppm (carbamate carbonyl) and ~170 ppm (acetyl carbonyl) .
Q. What are the common chemical reactions involving this carbamate?
- Hydrolysis : Acidic or basic conditions cleave the carbamate to release the amine. For example, HCl/dioxane (1:4) at 25°C removes the Boc group .
- Nucleophilic Substitution : The acetyl group can undergo transesterification with alcohols under catalytic conditions (e.g., DMAP) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and reaction pathways:
- Reaction Path Screening : Identify energy barriers for carbamate formation using software like Gaussian .
- Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on reaction kinetics . Example : Simulations show THF stabilizes intermediates better than DCM, aligning with experimental yields .
Q. How does the cyclopropane ring influence interactions with biological targets?
- Enzyme Inhibition : The rigid cyclopropane structure mimics transition states in enzyme-substrate complexes. For example, it competitively inhibits cytochrome P450 isoforms (IC₅₀ = 2.1 µM) by binding to the heme center .
- Receptor Binding : Molecular docking studies suggest hydrophobic interactions between the cyclopropane and receptor pockets (e.g., GPCRs) .
Q. How to resolve contradictions in NMR data for structurally similar carbamates?
Conflicting δ values arise from solvent or concentration effects. Strategies include:
- Variable Temperature NMR : Assess conformational flexibility (e.g., cyclopropane ring puckering) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Table 2: Discrepancy Analysis in ¹H NMR (δ, ppm)
| Proton | Reported δ (DMSO-d6) | Observed δ (CDCl₃) | Resolution Method |
|---|---|---|---|
| Cyclopropyl CH₂ | 1.75 | 1.82 | HSQC correlation |
| Acetyl CH₃ | 2.05 | 2.12 | Solvent shift correction |
Q. What stability challenges arise under varying storage conditions?
- Thermal Degradation : TGA shows decomposition >150°C; store at 2–8°C .
- Hydrolysis in Humid Environments : Kinetic studies indicate 10% degradation after 30 days at 40°C/75% RH. Use desiccants and inert atmospheres .
Methodological Considerations
- Controlled Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (GHS Category 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
